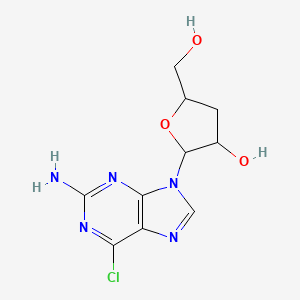![molecular formula C7H6BrN3 B12096572 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, with a bromine atom at the 5th position and a methyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under specific conditions
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring with a suitable aryl halide under catalytic conditions, often using palladium catalysts.
Cycloaddition Reactions: Another approach is the cycloaddition of suitable precursors to form the pyridazine ring, followed by functionalization to introduce the bromine and methyl groups.
Industrial Production Methods: Industrial production typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization and Annulation: It can undergo further cyclization or annulation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Antimicrobial Agents: Exhibits potential antimicrobial activity, making it a candidate for drug development.
Kinase Inhibitors: Some derivatives show activity as kinase inhibitors, which are important in cancer treatment.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
5-bromo-3-methyl-7H-pyrrolo[2,3-b]pyridazine: A closely related compound with a different ring fusion pattern.
3-methyl-7H-pyrrolo[2,3-c]pyridazine: Lacks the bromine atom, offering different reactivity and applications.
5-chloro-3-methyl-7H-pyrrolo[2,3-c]pyridazine: Similar structure with chlorine instead of bromine, affecting its chemical properties.
Uniqueness: 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the methyl group affects the compound’s steric and electronic properties.
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)3-9-7(5)11-10-4/h2-3H,1H3,(H,9,11) |
Clave InChI |
RCHDIAXTEAWVMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC=C2Br)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)







![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

